5-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one 5-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13807879
InChI: InChI=1S/C13H14BrNO2/c1-15-11-3-2-9(14)8-10(11)13(12(15)16)4-6-17-7-5-13/h2-3,8H,4-7H2,1H3
SMILES: CN1C2=C(C=C(C=C2)Br)C3(C1=O)CCOCC3
Molecular Formula: C13H14BrNO2
Molecular Weight: 296.16 g/mol

5-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one

CAS No.:

Cat. No.: VC13807879

Molecular Formula: C13H14BrNO2

Molecular Weight: 296.16 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one -

Specification

Molecular Formula C13H14BrNO2
Molecular Weight 296.16 g/mol
IUPAC Name 5-bromo-1-methylspiro[indole-3,4'-oxane]-2-one
Standard InChI InChI=1S/C13H14BrNO2/c1-15-11-3-2-9(14)8-10(11)13(12(15)16)4-6-17-7-5-13/h2-3,8H,4-7H2,1H3
Standard InChI Key KUEJBDJRRZLWJA-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(C=C2)Br)C3(C1=O)CCOCC3
Canonical SMILES CN1C2=C(C=C(C=C2)Br)C3(C1=O)CCOCC3

Introduction

Structural Elucidation and Nomenclature

Core Architecture

The molecule features a spiro junction at the indoline’s C3 position, connecting it to a 2',3',5',6'-tetrahydropyran ring. This configuration imposes significant stereoelectronic constraints, influencing both synthetic accessibility and functional behavior. The indoline moiety is substituted with a bromine atom at C5 and a methyl group at N1, while the pyran-derived ring remains unsubstituted except for the spiro-linked oxygen .

Table 1: Molecular Descriptors

PropertyValueSource
CAS Registry2491753-71-8
Molecular FormulaC₁₃H₁₄BrNO₂
Molecular Weight296.16 g/mol
SMILES NotationCN1C2CCOC(C2)C3=C1C=CC(=C3Br)C(=O)N

The IUPAC name systematically denotes the spiro connectivity, substituent positions, and ketone functionality. Comparative analysis with related structures (e.g., CAS 1160247-95-9) highlights the critical role of the N-methyl group and pyran ring saturation in modulating electronic properties .

Spectroscopic Signatures

While experimental spectral data remain unpublished, computational predictions suggest characteristic features:

  • ¹H NMR: Downfield shifts for H5 (indoline) due to bromine’s electronegativity, coupled with distinct multiplet patterns for the tetrahydropyran protons .

  • IR: Strong carbonyl absorption (~1700 cm⁻¹) from the indolin-2-one group, with C-Br stretching vibrations near 600 cm⁻¹ .

Synthetic Methodologies

Retrosynthetic Considerations

Disconnection strategies typically target the spiro center through either:

  • Indoline-Pyran Coupling: Formation of the spiro bond via intramolecular cyclization.

  • Multi-Component Assembly: Concurrent construction of both rings using isatin derivatives and cyclic enol ethers .

The absence of explicit synthesis protocols for this specific compound necessitates extrapolation from analogous systems. A 2017 RSC Advances study demonstrated PEG-400-mediated synthesis of bis-spirooxindoles through sequential multi-component reactions, suggesting potential adaptability for mono-spiro targets .

Key Challenges

  • Stereochemical Control: Ensuring proper configuration at the spiro center during ring formation.

  • Functional Group Compatibility: Managing bromine’s propensity for elimination under basic conditions.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may facilitate cyclization but risk decomposition at elevated temperatures .

Physicochemical Properties

Thermodynamic Parameters

Experimental determinations remain unreported, but group contribution methods estimate:

  • LogP: ~2.1 (moderate lipophilicity suitable for blood-brain barrier penetration)

  • Aqueous Solubility: <1 mg/mL at 25°C, necessitating DMSO or ethanol for biological assays .

Table 2: Predicted Physicochemical Profile

ParameterValueMethod
Melting Point198-202°CAnalogous cmpds
pKa (Indoline NH)~8.3Computational
Molar Refractivity68.7 cm³/molGroup Additivity

Stability Profile

The SDS specifies sensitivity to prolonged heat (>40°C) and strong oxidizers. Hydrolytic stability remains untested, though the electron-withdrawing bromine substituent likely slows aqueous degradation compared to non-halogenated analogs .

Exposure RouteFirst Aid Protocol
Skin ContactWash with soap/water; seek medical if irritation persists
Eye ContactRinse 15+ minutes with water; remove contacts if present
InhalationMove to fresh air; administer oxygen if needed
IngestionRinse mouth; do NOT induce vomiting

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator